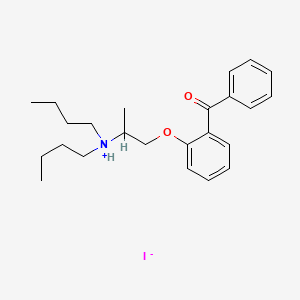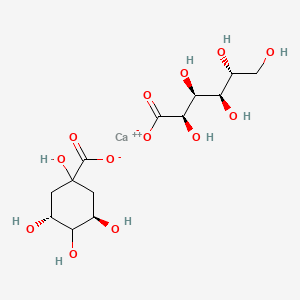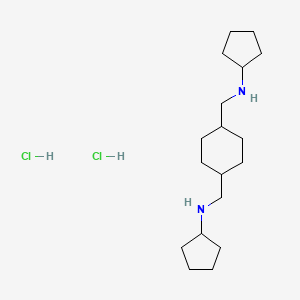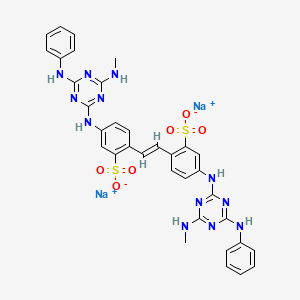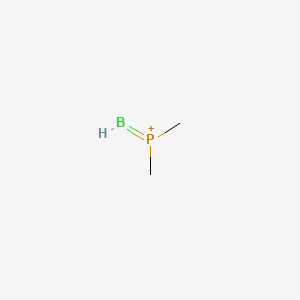
Boranylidene(dimethyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p,p-Dimethylphosphine-borane: is an organophosphorus compound that features a phosphine-borane complex. This compound is characterized by the presence of a phosphine group bonded to a borane group, with two methyl groups attached to the phosphorus atom. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p,p-Dimethylphosphine-borane typically involves the reaction of dimethylphosphine with borane. One common method is the direct reaction of dimethylphosphine with borane-dimethyl sulfide complex in an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: Industrial production of p,p-Dimethylphosphine-borane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: p,p-Dimethylphosphine-borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced borane complexes.
Substitution: Substituted phosphine derivatives.
Applications De Recherche Scientifique
p,p-Dimethylphosphine-borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of p,p-Dimethylphosphine-borane involves its ability to donate electrons through the phosphine group and accept electrons through the borane group. This dual functionality allows it to participate in various chemical reactions, including coordination with metal centers and activation of small molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Trimethylphosphine-borane: Similar in structure but with three methyl groups attached to the phosphorus atom.
Dimethylphosphine: Lacks the borane group, making it less reactive in certain applications.
Phosphine-borane: A simpler compound with a single phosphine and borane group.
Uniqueness: p,p-Dimethylphosphine-borane is unique due to its specific arrangement of methyl groups and the presence of both phosphine and borane functionalities. This combination provides a balance of stability and reactivity, making it a versatile reagent in various chemical processes.
Propriétés
Numéro CAS |
4268-35-3 |
|---|---|
Formule moléculaire |
C2H7BP+ |
Poids moléculaire |
72.86 g/mol |
Nom IUPAC |
boranylidene(dimethyl)phosphanium |
InChI |
InChI=1S/C2H7BP/c1-4(2)3/h3H,1-2H3/q+1 |
Clé InChI |
ITXHDXMQHJBYOQ-UHFFFAOYSA-N |
SMILES canonique |
B=[P+](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



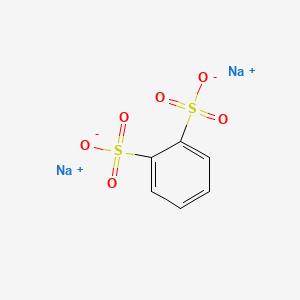
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
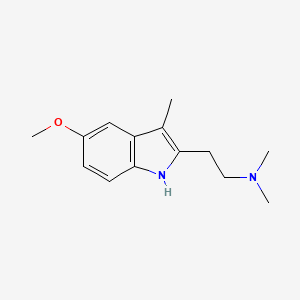
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)

